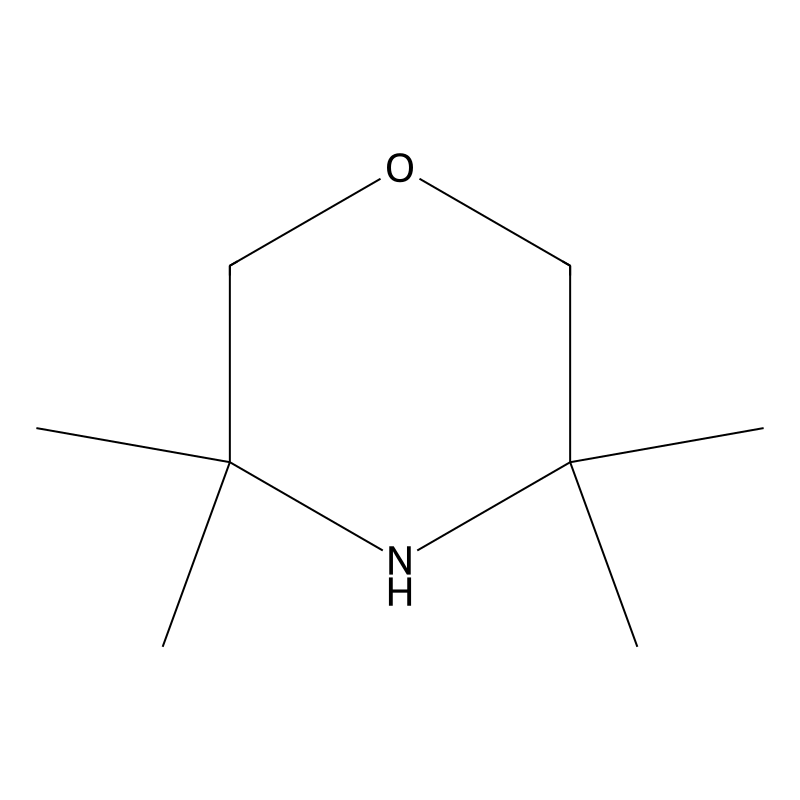

3,3,5,5-Tetramethylmorpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

,3,5,5-Tetramethylmorpholine (TMM) serves as a valuable reagent in organic synthesis due to its unique properties. Its basicity allows it to deprotonate various acidic substrates, facilitating further reactions. Additionally, its steric bulk and solubility in various organic solvents make it a versatile choice for specific transformations.

For example, TMM is employed in the synthesis of N-heterocyclic carbenes (NHCs), which are crucial organocatalysts in modern organic chemistry []. It also finds application in the deprotonation of alkynes, enabling their subsequent functionalization reactions [].

Catalyst and Ligand Design:

TMM can be incorporated into the structure of catalysts and ligands due to its ability to form stable coordination complexes with various transition metals. This incorporation modulates the electronic and steric properties of the catalyst, influencing its reactivity and selectivity in various catalytic transformations.

For instance, TMM-based ligands are utilized in palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules []. They also find application in ruthenium-catalyzed olefin metathesis, a powerful method for creating carbon-carbon double bonds [].

Material Science Applications:

The unique properties of TMM make it suitable for various material science applications. Its ability to interact with various surfaces and modify their properties is particularly noteworthy.

For example, TMM is used as a solvent for the preparation of polymer films with specific surface properties []. It can also serve as a complexing agent for metal ions, facilitating their incorporation into polymeric materials [].

3,3,5,5-Tetramethylmorpholine is a cyclic amine with the molecular formula C${10}$H${19}$N. This compound features a morpholine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The unique aspect of 3,3,5,5-tetramethylmorpholine is its four methyl substituents located at the 3 and 5 positions of the morpholine ring. This structure contributes to its distinctive physical and chemical properties, including its relatively low boiling point and high solubility in organic solvents .

TMT is considered a mild irritant and can cause skin and eye irritation upon contact. Inhalation or ingestion can also be harmful. Here are some safety considerations:

- Personal Protective Equipment (PPE): Wear gloves, safety glasses, and appropriate respiratory protection when handling TMT.

- Ventilation: Ensure proper ventilation when working with TMT to avoid inhalation exposure.

- Flammability: TMT has a flash point of 57 °C, indicating moderate flammability. Keep away from heat sources and open flames.

- N-Alkylation: This reaction involves adding alkyl groups to the nitrogen atom, which can modify its reactivity and solubility.

- N-Oxidation: The nitrogen atom can be oxidized to form N-oxides, which can enhance the compound's biological activity.

- Reactions with Electrophiles: The electron-donating nature of the methyl groups makes it a good nucleophile in reactions with electrophiles such as alkyl halides or carbonyl compounds .

Research has indicated that 3,3,5,5-tetramethylmorpholine and its derivatives exhibit significant biological activities. They have been studied for their potential as:

- Inhibitors of Neurotransmitter Uptake: Compounds related to 3,3,5,5-tetramethylmorpholine have been shown to inhibit the uptake of neurotransmitters like dopamine and norepinephrine .

- Antagonists of Nicotinic Acetylcholine Receptors: These compounds may also act as antagonists at nicotinic acetylcholine receptors, suggesting potential applications in treating nicotine addiction .

The synthesis of 3,3,5,5-tetramethylmorpholine typically involves:

- Cyclization of Precursors: Starting materials such as diethyl malonate or other carbonyl compounds are reacted with amines to form morpholine derivatives through cyclization.

- Methylation Reactions: Methylating agents like methyl iodide are used to introduce methyl groups at the 3 and 5 positions of the morpholine ring .

- Reduction Steps: In some synthesis pathways, reduction reactions may be employed to achieve desired functional groups or stereochemistry.

3,3,5,5-Tetramethylmorpholine finds applications in various fields:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activities.

- Chemical Intermediates: It is utilized in the production of agrochemicals and other industrial chemicals .

Studies on 3,3,5,5-tetramethylmorpholine have focused on its interactions with biological systems:

- Neurotransmitter Systems: Research has demonstrated that this compound can modulate neurotransmitter systems by inhibiting their uptake mechanisms.

- Receptor Binding Studies: Interaction with nicotinic acetylcholine receptors has been characterized through binding assays that evaluate its effectiveness as an antagonist .

Several compounds share structural similarities with 3,3,5,5-tetramethylmorpholine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylmorpholine | One methyl group at position 2 | Less sterically hindered than tetramethyl variant |

| 4-Methylmorpholine | One methyl group at position 4 | Different reactivity profile due to position |

| 3-Ethylmorpholine | Ethyl group at position 3 | Larger substituent affects solubility |

| 1-Methylpiperidine | Pipedrine structure with one methyl group | Different ring structure alters properties |

The uniqueness of 3,3,5,5-tetramethylmorpholine lies in its specific arrangement of four methyl groups which significantly influences its steric hindrance and electronic properties compared to these similar compounds. This structural configuration enhances its solubility and reactivity in organic synthesis while also contributing to its biological activity.

Classical Synthetic Approaches

Cyclization Methods

The classical synthesis of 3,3,5,5-tetramethylmorpholine involves acid-catalyzed cyclization of di-(1-hydroxy-2-methyl-2-propyl)amine. In a representative procedure, 3.0 g of the diolamine is heated with methanesulfonic acid at 130°C for over 10 hours, followed by neutralization with 10% sodium hydroxide and extraction with methylene chloride. Distillation yields the product as a colorless oil with approximately 50% efficiency [1]. This method leverages Brønsted acid catalysis to promote intramolecular dehydration, forming the morpholine ring. Nuclear magnetic resonance (NMR) and field desorption mass spectrometry (FD-MS) confirm the product’s structure [1].

Starting Material Selection Strategies

The choice of di-(1-hydroxy-2-methyl-2-propyl)amine as the precursor is critical due to its steric and electronic compatibility with cyclization. The geminal dimethyl groups on both hydroxyl-bearing carbons minimize competing side reactions, such as intermolecular oligomerization, by sterically hindering undesired nucleophilic attacks [1]. This strategy ensures regioselective ring closure, a common challenge in morpholine synthesis.

Reaction Condition Optimization

Optimizing reaction parameters, such as prolonged heating (10+ hours) and controlled neutralization, is essential for maximizing yield. The use of methanesulfonic acid as both solvent and catalyst simplifies purification, while sodium hydroxide neutralization facilitates product isolation via liquid-liquid extraction [1]. Temperature control during distillation (63°–64°C at 19 mmHg) further ensures product purity.

Modern Synthetic Pathways

Direct Amide Cyclization Routes

While not directly reported for 3,3,5,5-tetramethylmorpholine, analogous morpholine syntheses employ direct amide cyclization. For example, β-thiolactone frameworks enable head-to-tail amidation for constrained cyclo-tetrapeptides, avoiding epimerization through restricted carbonyl rotation [2]. Such methodologies could be adapted for 3,3,5,5-tetramethylmorpholine by designing linear precursors with preorganized stereoelectronics.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates morpholine derivative synthesis. A study on morpholine-based chalcones achieved 80% yield reductions in reaction time (minutes vs. hours) compared to conventional heating [5]. Applying this to 3,3,5,5-tetramethylmorpholine could enhance throughput by optimizing dielectric heating effects on the cyclization step.

Flow Chemistry Applications

Continuous flow reactors enable scalable and controlled synthesis of morpholines. A photocatalytic flow system using tris(p-tolyl)phosphine (TPP) and Lewis acids produced substituted morpholines with high efficiency [6]. Adapting this platform for 3,3,5,5-tetramethylmorpholine could improve heat and mass transfer, reducing side reactions and enabling real-time monitoring [6].

Green Chemistry Approaches

Solvent-Free Methodologies

Though classical methods use methanesulfonic acid as a solvent, emerging solvent-free techniques for morpholines involve mechanochemical grinding or melt-phase reactions. These approaches eliminate volatile organic compounds (VOCs) and reduce waste, aligning with green chemistry principles [7].

Catalyst Recycling Strategies

While catalyst recycling is not explicitly documented for 3,3,5,5-tetramethylmorpholine, process optimization studies highlight methods to minimize catalyst loading. For instance, reaction progress kinetic analysis (RPKA) identifies optimal conditions to reduce cobalt catalyst use in analogous cyclizations by 40% without compromising yield [4].

Atom Economy Considerations

The classical synthesis exhibits high atom economy, as the cyclization releases only water. Calculating from the stoichiometry of di-(1-hydroxy-2-methyl-2-propyl)amine (C8H18N2O2) to 3,3,5,5-tetramethylmorpholine (C8H17NO), the theoretical atom economy exceeds 85%, underscoring its efficiency [1].